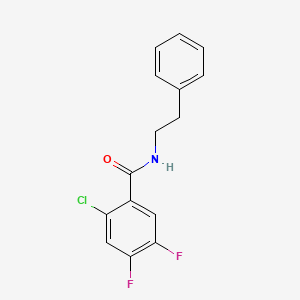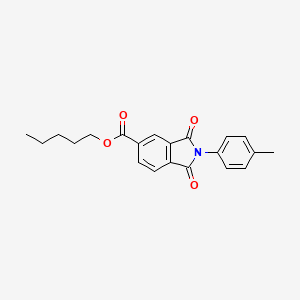![molecular formula C24H20N8O4 B15019986 N-benzyl-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15019986.png)
N-benzyl-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-BENZYL-6-[(2Z)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of benzyl, nitro, and benzodioxol groups further enhances its reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N2-BENZYL-6-[(2Z)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent introduction of benzyl, nitro, and benzodioxol groups requires specific reagents and catalysts to ensure the desired substitution patterns. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-BENZYL-6-[(2Z)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazine core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro and benzodioxol groups may also play a role in these interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include enzyme inhibition and protein binding.
Comparison with Similar Compounds
Compared to other similar compounds, N2-BENZYL-6-[(2Z)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups. Similar compounds include:
Triazine derivatives: Known for their stability and versatility in chemical reactions.
Benzodioxol derivatives: Often used in medicinal chemistry for their biological activity.
Nitro compounds: Commonly used in organic synthesis and industrial applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C24H20N8O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
6-N-benzyl-2-N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H20N8O4/c33-32(34)19-12-21-20(35-15-36-21)11-17(19)14-26-31-24-29-22(25-13-16-7-3-1-4-8-16)28-23(30-24)27-18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H3,25,27,28,29,30,31)/b26-14- |
InChI Key |
SYUJECGAIUESKZ-WGARJPEWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N\NC3=NC(=NC(=N3)NC4=CC=CC=C4)NCC5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NCC5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
![2-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15019923.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate](/img/structure/B15019939.png)
![2-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15019942.png)
![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15019943.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019956.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-3-fluorobenzamide](/img/structure/B15019963.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B15019976.png)
![4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15019980.png)

